molecular formula C9H10Cl3NO B1410960 3-(2,4-Dichlorophenoxy)azetidine hydrochloride CAS No. 1987310-69-9

3-(2,4-Dichlorophenoxy)azetidine hydrochloride

Cat. No. B1410960
CAS RN: 1987310-69-9
M. Wt: 254.5 g/mol
InChI Key: ZRIUTJQGEANXSC-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenoxy)azetidine hydrochloride” is a compound with the CAS Number: 1955539-70-4 . It has a molecular weight of 254.54 .

Physical and Chemical Properties The compound is a solid at room temperature . It should be stored in a cool, dry place .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Routes : Azetidines, including derivatives related to 3-(2,4-Dichlorophenoxy)azetidine hydrochloride, have been synthesized efficiently from precursors like 3-amino-1-propanol or 3-halopropylamine hydrohalides. Such syntheses involve cyclization and subsequent transformation into free bases or salts (Huszthy et al., 1993).

  • Preparation of Derivatives : Research has explored the preparation of 3-azetidinones and their transformation into derivatives like 3-ethylideneazetidines, which are significant for synthesizing specific types of acids (Bauman & Duthaler, 1988).

  • Building Blocks for Synthesis : Studies have shown that certain azetidine derivatives, such as 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, are valuable as building blocks for synthesizing various compounds, including trifluoromethyl-containing aminopropanes and oxazinan-2-ones (Dao Thi et al., 2018).

  • Stereoselective Synthesis : There has been progress in the stereoselective synthesis of certain azetidine compounds, offering potential in medicinal chemistry as templates for drug development (Mollet et al., 2011).

Biological Applications

  • Antioxidant Activity : Azetidine derivatives, including Schiff bases and azetidines from phenyl urea derivatives, have been evaluated for their in-vitro antioxidant potentials. This highlights their potential as contributors to therapeutic agents (Nagavolu et al., 2017).

  • Microglial Activation Suppression : Certain azetidine derivatives like KHG26792 have been found effective in protecting against ATP-induced activation of pathways in microglial cells, suggesting potential applications in treating diseases related to activated microglia (Kim et al., 2015).

  • Chemical Process Development : Research on azetidine derivatives such as 3-(Bromoethynyl)azetidine has led to the development of scalable production processes, demonstrating the compound's potential in industrial applications (Kohler et al., 2018).

  • Protective Effects in Hypoxia : Studies on derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride indicate their protective effects against hypoxia-induced toxicity in microglial cells, which could be beneficial in various clinical settings (Kim et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIUTJQGEANXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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